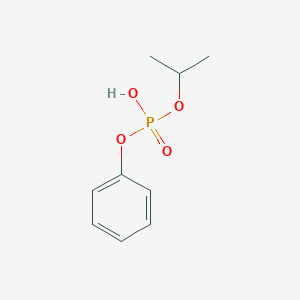

Isopropyl phenyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl phenyl phosphate is a type of organophosphate ester . It is also known as Isopropylphenyl diphenyl phosphate and has the molecular formula C21H21O4P . The average mass of this compound is 368.363 Da . It is commonly used as a flame retardant and plasticizer .

Synthesis Analysis

The synthesis of this compound involves the use of chiral nucleophilic catalysis . In the process, racemic H-phosphinate species are coupled with nucleophilic alcohols under halogenating conditions . The reaction results in the formation of chiral phosphonate products . The synthesis process can be optimized by identifying an appropriate chiral catalyst and adjusting the solvent, base, and temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H21O4P . This indicates that the molecule consists of 21 carbon atoms, 21 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the generation of highly reactive phosphorus radicals . These radicals are key intermediates in important processes of phosphorus-carbon bond formation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 368.363 Da . It is a type of organophosphate ester .Aplicaciones Científicas De Investigación

1. Occupational Health Evaluation

Isopropyl phenyl phosphate has been assessed for its health hazards in work environments. This substance, belonging to the group of organophosphates, exhibits neurotoxicity typical of this class, though it decreases with increasing isopropylation. The most sensitive toxicological endpoints observed are histopathological changes in the adrenal gland and ovary. Despite not showing developmental toxicity, carcinogenicity, or genotoxic effects, its overall data do not indicate a need for classification as a carcinogen or germ cell mutagen (Hartwig, 2016).

2. Synthesis and Application as a Fire-retardant Plasticizer

This compound has been synthesized from isopropylphenol and phosphorus oxychloride, with research exploring its application as a fire-retardant plasticizer. The synthesis process and optimal conditions for production have been studied, achieving a product quality standard with a high yield of 97% (Zhuang Wei-qiang, 2008).

3. Metabolic Studies

Studies on the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, including this compound, using human liver subcellular fractions, provide insights into the biological fate of these compounds in human tissues. This research is crucial in identifying biomarkers for exposure, especially in epidemiological studies (Phillips et al., 2020).

4. Enhancement of Lithium Ion Batteries

Research has explored the use of this compound in lithium ion batteries, particularly in enhancing the thermal stability of LiCoO2 electrodes. This application indicates a potential for balancing improved safety with minimal impact on battery performance (Qingsong Wang et al., 2006).

Mecanismo De Acción

Safety and Hazards

Exposure to Isopropyl phenyl phosphate should be avoided as it can pose certain health risks . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this chemical . In case of accidental ingestion or contact, immediate medical attention should be sought .

Direcciones Futuras

Propiedades

Número CAS |

46355-07-1 |

|---|---|

Fórmula molecular |

C9H13O4P |

Peso molecular |

216.17 g/mol |

Nombre IUPAC |

phenyl propan-2-yl hydrogen phosphate |

InChI |

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11) |

Clave InChI |

WRXFONORSZHETC-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

SMILES canónico |

CC(C)OP(=O)(O)OC1=CC=CC=C1 |

Sinónimos |

Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

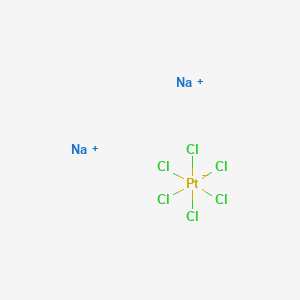

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)